

# A Spectroscopic Showdown: Comparing Ethyl Propiolate and Its Derivatives

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## Compound of Interest

Compound Name: Ethyl propiolate

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In the realm of synthetic chemistry and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as indispensable tools for elucidating these characteristics. This guide provides a comparative analysis of the spectroscopic data for **ethyl propiolate** and two of its derivatives: ethyl phenylpropiolate and ethyl 3-(trimethylsilyl)propiolate. The presented data, summarized in clear tabular formats, offers researchers an objective performance comparison supported by detailed experimental protocols.

## Comparative Spectroscopic Data

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **ethyl propiolate** and its phenyl and trimethylsilyl derivatives. These derivatives were selected to illustrate the electronic and steric effects of different substituents on the propiolate core.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	$\delta$ (ppm), Multiplicity, J (Hz), Assignment
Ethyl Propiolate	4.26 (q, J = 7.1 Hz, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), 2.92 (s, 1H, C $\equiv$ CH), 1.33 (t, J = 7.2 Hz, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )[1]
Ethyl Phenylpropiolate	7.58-7.20 (m, 5H, Ar-H), 4.29 (q, J = 7.1 Hz, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), 1.35 (t, J = 7.1 Hz, 3H, -OCH <sub>2</sub> CH <sub>3</sub> ) [2]
Ethyl 3-(trimethylsilyl)propiolate	4.22 (q, J = 7.1 Hz, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), 1.31 (t, J = 7.2 Hz, 3H, -OCH <sub>2</sub> CH <sub>3</sub> ), 0.24 (s, 9H, -Si(CH <sub>3</sub> ) <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	$\delta$ (ppm), Assignment
Ethyl Propiolate	152.9 (C=O), 81.3 (C $\equiv$ CH), 75.5 (C $\equiv$ CH), 62.0 (-OCH <sub>2</sub> CH <sub>3</sub> ), 14.1 (-OCH <sub>2</sub> CH <sub>3</sub> )
Ethyl Phenylpropiolate	153.8 (C=O), 133.0, 130.8, 128.6, 119.8 (Ar-C), 87.5 (C $\equiv$ C-Ph), 81.9 (C $\equiv$ C-CO <sub>2</sub> Et), 62.2 (-OCH <sub>2</sub> CH <sub>3</sub> ), 14.1 (-OCH <sub>2</sub> CH <sub>3</sub> )
Ethyl 3-(trimethylsilyl)propiolate	153.0 (C=O), 94.7 (C $\equiv$ C-Si), 93.6 (C $\equiv$ C-CO <sub>2</sub> Et), 62.0 (-OCH <sub>2</sub> CH <sub>3</sub> ), 14.0 (-OCH <sub>2</sub> CH <sub>3</sub> ), -0.88 (-Si(CH <sub>3</sub> ) <sub>3</sub> )

Table 3: FT-IR Spectroscopic Data (Neat/Liquid Film)

Compound	Key Absorptions (cm <sup>-1</sup> ) and Assignments
Ethyl Propiolate	3280 ( $\equiv$ C-H stretch), 2120 (C $\equiv$ C stretch), 1715 (C=O stretch), 1250, 1080 (C-O stretch)
Ethyl Phenylpropiolate	3060 (Ar C-H stretch), 2230 (C $\equiv$ C stretch), 1710 (C=O stretch), 1255, 1070 (C-O stretch)
Ethyl 3-(trimethylsilyl)propiolate	2183 (C $\equiv$ C stretch), 1713 (C=O stretch), 1250 (Si-C stretch), 845 (Si-C stretch)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the neat liquid sample was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** The spectrometer was tuned and shimmed for the sample. A standard single-pulse experiment was used with a pulse width of 30 degrees, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were acquired for each spectrum.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse program (e.g., zgpg30) was used. The spectral width was set to 250 ppm, with an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds. The number of scans varied from 1024 to 4096 depending on the sample concentration to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$  spectra before Fourier transformation. The spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

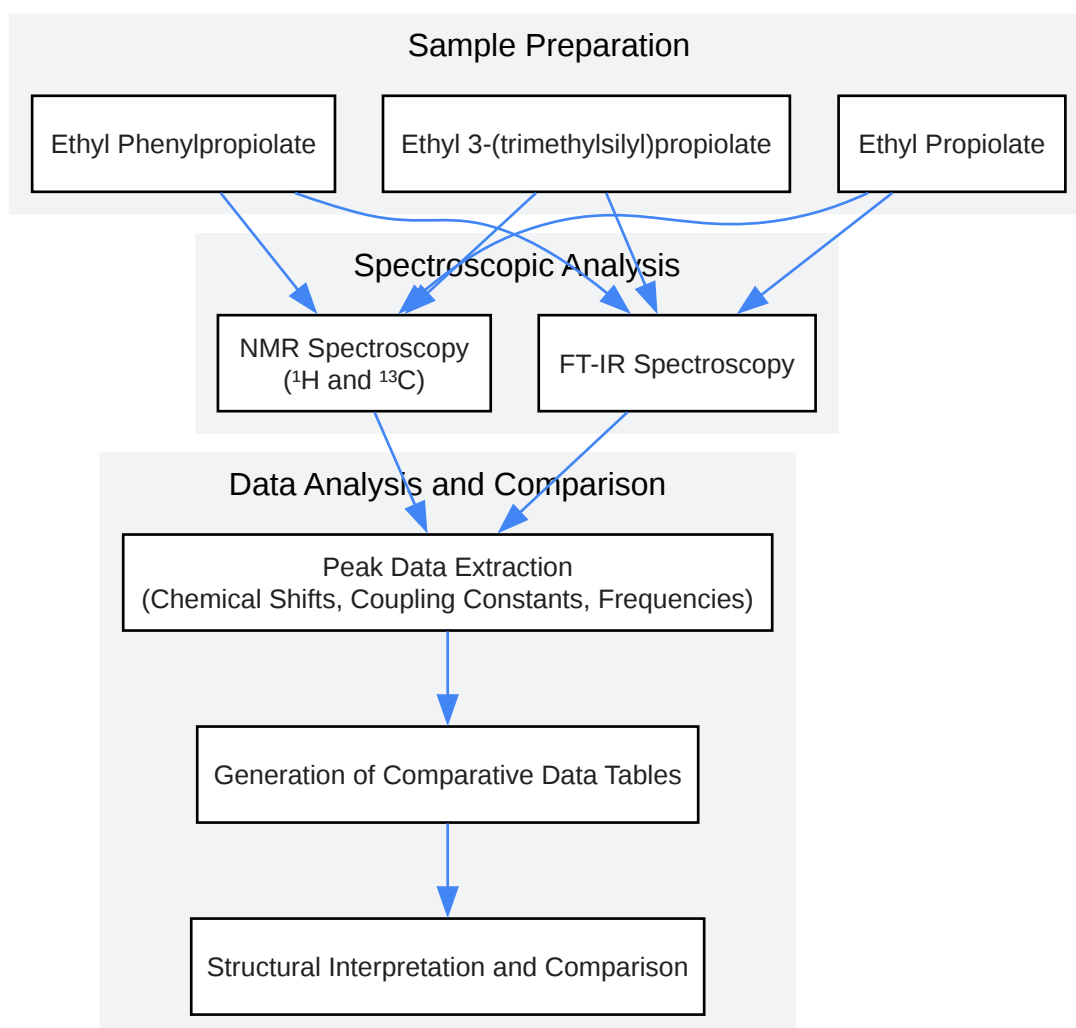
FT-IR spectra were recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A single drop of the neat liquid sample was placed directly onto the clean, dry diamond crystal of the ATR accessory.

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.
- **Sample Spectrum Acquisition:** The sample spectrum was then acquired by co-adding 32 scans at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Processing:** The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline-corrected.

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the **ethyl propiolate** derivatives.



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Caption: Workflow for Spectroscopic Comparison of **Ethyl Propiolate** Derivatives.

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## References

- 1. Ethyl propiolate | 623-47-2 [chemicalbook.com]
- 2. ETHYL PHENYLPROPIOLATE(2216-94-6) 1H NMR spectrum [chemicalbook.com]
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